molecular formula C18H15NO3S2 B2769874 N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide CAS No. 860611-18-3

N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide

Cat. No.: B2769874
CAS No.: 860611-18-3
M. Wt: 357.44
InChI Key: VDOLLCNSFKCFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide (synonyms: 4-Methyl-N-[4-(phenylsulfonyl)-3-thienyl]benzenecarboxamide) is a benzamide derivative featuring a thiophene ring substituted with a benzenesulfonyl group at the 4-position and a 4-methylbenzamide moiety at the 3-position. This compound belongs to a class of sulfonamide- and benzamide-containing molecules, which are frequently explored for their pharmacological and biochemical properties, including enzyme inhibition and receptor binding .

The structural uniqueness of this compound lies in the combination of the electron-withdrawing benzenesulfonyl group and the hydrophobic 4-methylbenzamide substituent. These features may influence its solubility, metabolic stability, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-13-7-9-14(10-8-13)18(20)19-16-11-23-12-17(16)24(21,22)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOLLCNSFKCFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CSC=C2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . The thiophene ring is then functionalized with a benzenesulfonyl group through a sulfonation reaction using benzenesulfonyl chloride and a base like pyridine . Finally, the 4-methylbenzamide moiety is introduced via an amide coupling reaction using 4-methylbenzoic acid and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. A study evaluated its effects on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and reported significant anti-proliferative activity with selectivity against cancer cells compared to normal cells. The effective concentration range was identified between 1.52–6.31 μM, demonstrating a high selectivity ratio of 5.5 to 17.5 times against breast cancer cell lines .

1.2 Mechanism of Action

The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells. Specifically, one compound analogue exhibited a 22-fold increase in annexin V-FITC-positive apoptotic cells compared to the control, indicating a strong apoptotic effect . The ability to inhibit key metabolic enzymes also contributes to its anticancer properties.

Enzyme Inhibition

2.1 Carbonic Anhydrase Inhibition

N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. The compound displayed excellent selectivity for CA IX with IC50 values ranging from 10.93 to 25.06 nM, while showing higher IC50 values for CA II (1.55–3.92 μM). This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with inhibiting other isoforms .

2.2 Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. Significant inhibition rates were recorded at a concentration of 50 μg/mL, with compounds exhibiting up to 80% inhibition against S. aureus compared to positive controls . This suggests potential applications in treating bacterial infections.

Table 1: Biological Activities of this compound

Activity Type Observations References
AnticancerInhibits proliferation of MDA-MB-231 and MCF-7 cells
Enzyme InhibitionSelective inhibition of CA IX (IC50: 10.93–25.06 nM)
AntibacterialSignificant inhibition against S. aureus (80% at 50 μg/mL)

Table 2: Case Studies on Anticancer Activity

Study Focus Findings
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; significant reduction in cell viability
Mechanism of ActionLinked to apoptosis induction and selective enzyme inhibition
Comparative AnalysisShowed higher efficacy compared to structurally similar compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Heterocycles or Substitutents

The following table summarizes key structural analogs and their differentiating features:

Compound Name / ID Key Structural Differences Synthesis Route & Yield Key Spectral Data (IR/NMR) Source Evidence
N-[4-(Benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide (CAS 861209-96-3) Furan-2-carboxamide replaces 4-methylbenzamide Not specified Molecular formula: C₁₅H₁₁NO₄S₂; Molar mass: 333.38 [16]
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) Triazole-thione core replaces benzamide; halogen substitutions Hydrazinecarbothioamide cyclization (NaOH reflux); yields not specified IR: νC=S at 1247–1255 cm⁻¹; absence of νC=O (~1660 cm⁻¹) [1]
N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9h) Diazepane ring with cyanopyridyl substituent Alkylation of diazepane precursor; 34% yield ¹H NMR: δ 8.02–7.45 (aromatic protons) [2]
4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9i) Trifluoromethylphenyl substituent on diazepane Reflux with DIPEA; 56% yield ¹H NMR: δ 7.64–7.38 (thiophene and aromatic protons) [3]
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Piperazine-ethoxyethyl linker; chloro substitution SN2 alkylation; 48% yield MS: M+H⁺ = 540.2 [4]

Pharmacological Implications

  • Antimicrobial Activity: Sulfonamide derivatives (e.g., [5, 8]) with structural similarity exhibit antimicrobial properties, suggesting the target compound may share this activity if tested .
  • Enzyme Inhibition: Triazole-thiones ([1]) are known protease inhibitors, whereas benzamides with sulfonamide groups (e.g., [5]) target carbonic anhydrases .

Biological Activity

N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound has been studied for its interactions with various biological targets, including enzymes and cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO3S2C_{18}H_{15}NO_3S_2, with a molar mass of 357.45 g/mol. Its structure features a thiophene ring linked to a benzenesulfonyl group and a 4-methylbenzamide moiety, which contributes to its unique biological properties and mechanisms of action .

Target Enzyme: Carbonic Anhydrase II and IX

This compound primarily targets carbonic anhydrase (CA) enzymes, particularly CA II and CA IX. The inhibition of these enzymes is significant as CA IX is often overexpressed in various cancers, making it a promising target for anticancer therapies. The compound exhibits selective inhibition, with reported IC50 values indicating strong activity against CA IX .

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies showed significant inhibitory effects on breast cancer cell lines, such as MDA-MB-231 and MCF-7. The compound was found to induce apoptosis in these cells, evidenced by increased annexin V-FITC positivity, suggesting a mechanism involving programmed cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism
MDA-MB-2311.52 - 6.31Apoptosis induction
MCF-71.52 - 6.31Apoptosis induction
MCF-10A (Normal)>10Selectivity for cancer cells

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. Studies reported significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL . This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Table 2: Summary of Antimicrobial Activity

Bacterial StrainInhibition (%)Concentration (μg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae69.7450

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of several sulfonamide derivatives, including this compound, on breast cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against resistant bacterial strains. It demonstrated that this compound could inhibit biofilm formation in Klebsiella pneumoniae, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of thiophene derivatives followed by benzamide coupling. For example, sulfonyl groups are introduced via nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C). Intermediates are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical Parameters : Reaction yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to thiophene) and anhydrous conditions to prevent hydrolysis .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.1) .
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and confirms stereochemistry, critical for structure-activity studies .

Q. What initial biological screening assays are recommended for this compound?

  • In-Vitro Assays :

  • Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency (reported IC50_{50} ranges: 1–10 µM for analogous thiophene derivatives) .

Advanced Research Questions

Q. How can reaction yields for complex intermediates be optimized during scale-up?

  • Strategies :

  • Temperature Control : Gradual heating (e.g., 0°C to room temperature) prevents side reactions during sulfonylation .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling .
  • High-Throughput Screening : Employ microreactors to test solvent systems (e.g., DMF vs. THF) and identify optimal conditions .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Approaches :

  • Orthogonal Assays : Validate target binding via Surface Plasmon Resonance (SPR) alongside enzymatic assays to rule out false positives .
  • Structural Reanalysis : Compare experimental X-ray data (e.g., torsion angles in the thiophene ring) with docking simulations to refine computational models .

Q. How can derivatives of this compound be rationally designed to enhance selectivity for specific biological targets?

  • Methodology :

  • SAR Studies : Modify the benzamide group (e.g., introduce electron-withdrawing substituents like -CF3_3) to enhance receptor affinity .
  • Prodrug Design : Incorporate hydrolyzable groups (e.g., morpholine sulfonyl) to improve solubility and bioavailability .

Q. What advanced computational methods are used to study ligand-target interactions?

  • Tools :

  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., 100 ns trajectories using AMBER force fields) .
  • Free Energy Perturbation (FEP) : Quantify energy changes during substituent modifications to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results across cell lines?

  • Resolution Steps :

Standardize Assay Conditions : Ensure consistent cell passage numbers and serum concentrations .

Metabolic Profiling : Use LC-MS to detect compound degradation products that may vary by cell line .

Target Expression Analysis : Validate receptor/enzyme expression levels via qPCR or Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.